molecular formula C14H14O B8779840 2-(4-Methylbenzyl)phenol CAS No. 56502-38-6

2-(4-Methylbenzyl)phenol

Cat. No.: B8779840
CAS No.: 56502-38-6
M. Wt: 198.26 g/mol
InChI Key: TVGZELAGISCEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzyl)phenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56502-38-6

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]phenol

InChI

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3

InChI Key

TVGZELAGISCEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (2-benzyloxyphenyl)-p-tolylmethanol (1.5 g, 4.43 mmol) in methanol (27 mL), a 20% palladium hydroxide catalyst (150 mg) was added and furthermore 2N—HCl (0.37 mL) was added thereto. The mixture was stirred under a hydrogen atmosphere for 24 hours, and then the catalyst was filtered off. The solvent was distilled under reduced pressure and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:10)] to obtain the title compound (617 mg, 70%).
Name
(2-benzyloxyphenyl)-p-tolylmethanol
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 100-ml, four-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer were placed 20.0 g (0.1 mole) of the 2-(4-methylbenzylidene)cyclohexanone produced in Example 4 and 40 ml of diphenyl ether in this order. The flask inside was purged with nitrogen. Thereto was added 2.0 g (10 wt. %, 0.47 mmole as palladium) of 5% palladium carbon (containing 50% of water, a product of N.E. CHEMCAT CORPORATION, a standard product). The system was made vacuum using an aspirator and then returned to ordinary pressure using nitrogen; this operation was repeated three times. Then, the system was stirred at 170° C. for 1 hour while the moisture was discharged out of the system, and further was stirred at 210° C. for 2 hours. The system was cooled to room temperature. 200 ml of toluene was added to the system. Filtration was conducted to remove the palladium carbon. The filtrate was extracted with 100 ml of a 10% aqueous sodium hydroxide solution, and this operation was repeated twice. The aqueous layer was washed with 50 ml of toluene. To the resulting aqueous layer was added 35% hydrochloric acid until the aqueous layer became acidic, after which the aqueous layer was extracted with 150 ml of ethyl acetate. The ethyl acetate layer was washed with water and a saturated aqueous sodium chloride solution in this order. The ethyl acetate layer was dried over anhydrous sodium sulfate and then subjected to vacuum distillation to remove ethyl acetate, to obtain 11.6 g of brown crystals. Yield: 59% The purity of the intended product in the crystals was 91% as measured by gas chromatography.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
59%

Synthesis routes and methods IV

Procedure details

To a solution of crude Part A 4-methyl-2′-hydroxybenzhydrol (9.7 g containing no more than 40 mmol) in 175 mL of MeOH was added 0.59 g of 10% Pd/C and 1.75 mL of TFA. The suspension was stirred for 40 hr under 1 atmos. H2, filtered through celite and concentrated to yield 8.6 of crude 2-(4′-methylbenzyl)phenol as an oil.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0.59 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.